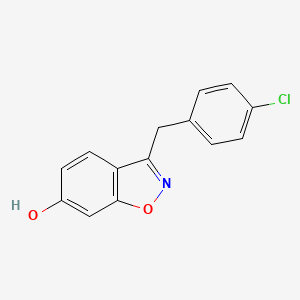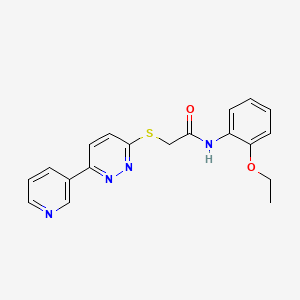![molecular formula C12H9F2NO4S2 B2404091 Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 439934-93-7](/img/structure/B2404091.png)
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate” is a chemical compound with the molecular formula C12H9F2NO4S2 . It is offered by Benchchem for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms . The average mass of the molecule is 333.331 Da, and the mono-isotopic mass is 332.994110 Da .Wirkmechanismus
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound might be involved in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
In the context of sm cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds , which could have various effects depending on the specific reaction context.
Action Environment
Sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound might exhibit stable performance under a variety of environmental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate is its versatility. It can be easily synthesized using a variety of methods and can be used as a building block for the synthesis of various organic compounds. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, there is a need for more in-depth studies on its potential applications in various fields, such as medicinal chemistry, material science, and agriculture.
Synthesemethoden
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with thiophene-2-carboxylic acid in the presence of a suitable coupling agent. Another method involves the reaction of 2,4-difluoroaniline with thiophene-2-carbonyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic activities. In material science, it has been used as a building block for the synthesis of novel organic semiconductors. In agriculture, it has been used as a herbicide to control weeds.
Eigenschaften
IUPAC Name |
methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-3-2-7(13)6-8(9)14/h2-6,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDWOULIOQOVAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

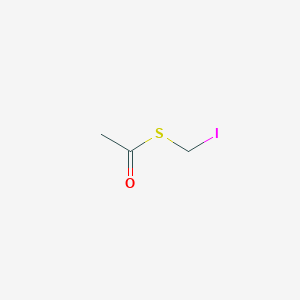
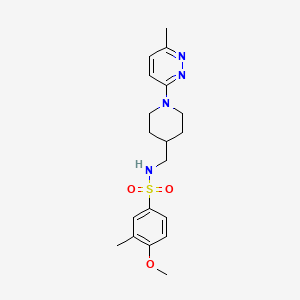
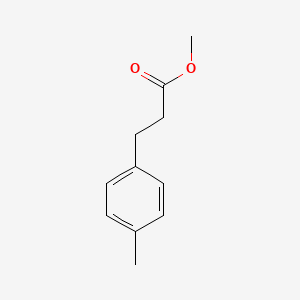
![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)

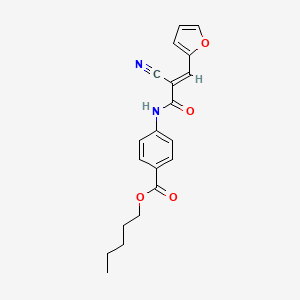

![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)

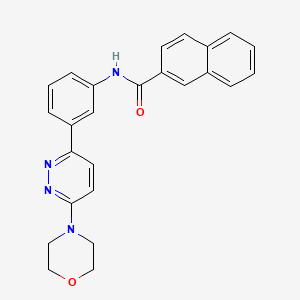
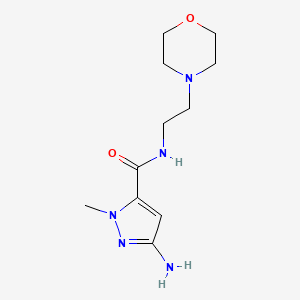
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2404025.png)
